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molecular formula C8H14N2O2 B8703154 N-cyclopropylmorpholine-2-carboxamide

N-cyclopropylmorpholine-2-carboxamide

Cat. No. B8703154
M. Wt: 170.21 g/mol
InChI Key: BSYDQCZQNCUDLN-UHFFFAOYSA-N
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Patent
US07615642B2

Procedure details

NaOH (1 mL, 2 M, 2.0 mmol) was slowly added to a solution of 9H-fluoren-9-ylmethyl 2-[(cyclopropylamino)carbonyl]morpholine-4-carboxylate (1.0 g, 2.6 mmol) in MeOH (70 mL) at ambient temperature. The reaction mixture was stirred for 3 h and the solvent was concentrated. The product was recovered in water (50 mL) and the mixture was neutralized to pH 7 using HCl solution. The product was extracted with EtOAc and dried over anhydrous Na2SO4. The solvent was concentrated to provide the title compound that was used for the next step without further purification. Yield: 0.8 g.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
9H-fluoren-9-ylmethyl 2-[(cyclopropylamino)carbonyl]morpholine-4-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([NH:6][C:7]([CH:9]2[O:14][CH2:13][CH2:12][N:11](C(OCC3C4C=CC=CC=4C4C3=CC=CC=4)=O)[CH2:10]2)=[O:8])[CH2:5][CH2:4]1>CO>[CH:3]1([NH:6][C:7]([CH:9]2[O:14][CH2:13][CH2:12][NH:11][CH2:10]2)=[O:8])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
9H-fluoren-9-ylmethyl 2-[(cyclopropylamino)carbonyl]morpholine-4-carboxylate
Quantity
1 g
Type
reactant
Smiles
C1(CC1)NC(=O)C1CN(CCO1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
CUSTOM
Type
CUSTOM
Details
The product was recovered in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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